Sulclamide

Übersicht

Beschreibung

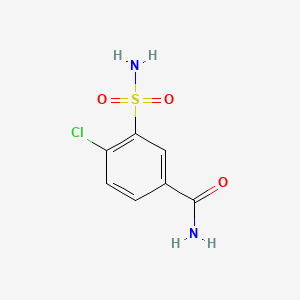

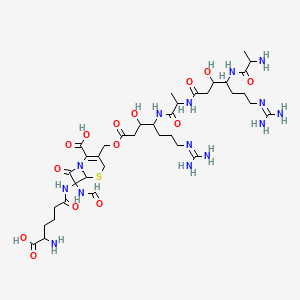

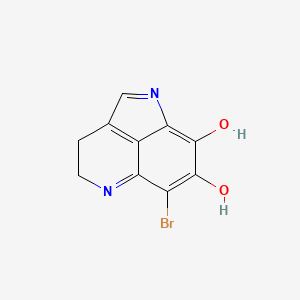

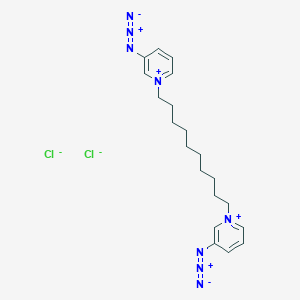

Sulclamid, auch bekannt als 3-(Aminosulfonyl)-4-chlorbenzamid, ist eine chemische Verbindung mit der Summenformel C7H7ClN2O3S und einem Molekulargewicht von 234,66 g/mol . Es ist ein photolytisches Abbauprodukt von Indapamid und wurde auf seine potenziellen antimalariellen Eigenschaften untersucht .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Sulclamid kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 4-Chlor-3-sulfamoylbenzoesäure mit Ammoniak oder einem Amin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Methanol und wird bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von Sulclamid eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann Schritte wie Umkristallisation und Reinigung umfassen, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sulclamide can be synthesized through various methods. One common approach involves the reaction of 4-chloro-3-sulfamoylbenzoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Sulclamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sulclamid kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können Sulclamid in seine entsprechenden Aminderivate umwandeln.

Substitution: Sulclamid kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Natriumhydroxid (NaOH) oder Ammoniak (NH3) werden üblicherweise eingesetzt.

Wichtige gebildete Produkte:

Oxidation: Sulfonsäurederivate.

Reduktion: Aminderivate.

Substitution: Verschiedene substituierte Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.

Biologie: Wird auf seine potenziellen antimalariellen Eigenschaften und seine Auswirkungen auf biologische Systeme untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, darunter die Antitumoraktivität und die Behandlung von depressiven Störungen.

Industrie: Wird bei der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt

5. Wirkmechanismus

Sulclamid übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Pfade aus. Es wurde gezeigt, dass es die Mikrotubuli-Assemblierung stört, einen Zellzyklusarrest verursacht, die Angiogenese hemmt und bestimmte Transkriptionsaktivatoren unterdrückt. Diese Mechanismen tragen zu seiner potenziellen Antitumoraktivität und anderen therapeutischen Wirkungen bei.

Ähnliche Verbindungen:

Indapamid: Ein Diuretikum und Antihypertensivum, das strukturell mit Sulclamid verwandt ist.

Sulfanilamid: Ein antibakterielles Sulfonamid mit einer ähnlichen Sulfonamid-Funktionsgruppe.

Sulfonamide: Eine Klasse von Verbindungen mit ähnlichen chemischen Strukturen und Eigenschaften

Einzigartigkeit von Sulclamid: Sulclamid ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen und vielfältige biologische Aktivitäten zu zeigen. Seine potenziellen antimalariellen und Antitumoreigenschaften unterscheiden es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Sulclamide exerts its effects through various molecular targets and pathways. It has been shown to disrupt microtubule assembly, cause cell cycle arrest, inhibit angiogenesis, and suppress certain transcriptional activators. These mechanisms contribute to its potential anti-tumor activity and other therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Indapamide: A diuretic and antihypertensive agent, structurally related to sulclamide.

Sulfanilamide: An antibacterial sulfonamide with a similar sulfonamide functional group.

Sulfonamides: A class of compounds with similar chemical structures and properties

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its potential antimalarial and anti-tumor properties distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

4-chloro-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,9,11)(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLKLPDTRUYBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179292 | |

| Record name | Sulclamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2455-92-7 | |

| Record name | Sulclamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulclamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULCLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHI2O527Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one](/img/structure/B1209166.png)

![1-[2-Fluoro-4,5-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol](/img/structure/B1209187.png)